molecular formula C18H27N3O3S B5457312 N-cyclohexyl-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide

N-cyclohexyl-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide

Cat. No.: B5457312
M. Wt: 365.5 g/mol
InChI Key: GQYDXBNFHLFWHX-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide is a useful research compound. Its molecular formula is C18H27N3O3S and its molecular weight is 365.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 365.17731291 g/mol and the complexity rating of the compound is 526. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2-[4-(benzenesulfonyl)piperazin-1-yl]-N-cyclohexylacetamide plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and signaling pathways. This compound has been shown to interact with enzymes such as epidermal growth factor receptor (EGFR) and proteins involved in cell proliferation and migration . The nature of these interactions involves the binding of 2-[4-(benzenesulfonyl)piperazin-1-yl]-N-cyclohexylacetamide to the active sites of these enzymes, leading to their inhibition and subsequent modulation of downstream signaling pathways.

Cellular Effects

The effects of 2-[4-(benzenesulfonyl)piperazin-1-yl]-N-cyclohexylacetamide on various cell types and cellular processes are profound. This compound has been observed to influence cell function by inhibiting cell signaling pathways such as the EGFR pathway . This inhibition results in decreased phosphorylation of key signaling proteins like ERK and Akt, leading to reduced cell proliferation and migration. Additionally, 2-[4-(benzenesulfonyl)piperazin-1-yl]-N-cyclohexylacetamide affects gene expression and cellular metabolism, further contributing to its impact on cellular functions.

Molecular Mechanism

At the molecular level, 2-[4-(benzenesulfonyl)piperazin-1-yl]-N-cyclohexylacetamide exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes such as EGFR, inhibiting their activity and preventing the phosphorylation of downstream signaling proteins . This inhibition disrupts the signaling cascade, leading to alterations in gene expression and cellular responses. The molecular mechanism also involves the modulation of enzyme activity, either through direct binding or allosteric effects, resulting in changes in cellular functions.

Properties

IUPAC Name

2-[4-(benzenesulfonyl)piperazin-1-yl]-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3S/c22-18(19-16-7-3-1-4-8-16)15-20-11-13-21(14-12-20)25(23,24)17-9-5-2-6-10-17/h2,5-6,9-10,16H,1,3-4,7-8,11-15H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQYDXBNFHLFWHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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